2-(Piperazin-1-yl)oxazole
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Overview
Description
2-(Piperazin-1-yl)oxazole is a heterocyclic compound that features both piperazine and oxazole rings. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 2-(Piperazin-1-yl)oxazole typically involves the reaction of piperazine with oxazole derivatives. One common method includes the use of 2-chlorooxazole and piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-(Piperazin-1-yl)oxazole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include substituted oxazoles and piperazines .
Scientific Research Applications
2-(Piperazin-1-yl)oxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
2-(Piperazin-1-yl)oxazole can be compared with other similar compounds, such as:
2-(Piperazin-1-yl)benzoxazole: This compound also contains a piperazine ring but features a benzoxazole ring instead of an oxazole ring.
2-(Piperazin-1-yl)benzothiazole: This compound contains a benzothiazole ring and shows comparable anticancer activity.
The uniqueness of this compound lies in its specific combination of piperazine and oxazole rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-piperazin-1-yl-1,3-oxazole |
InChI |
InChI=1S/C7H11N3O/c1-4-10(5-2-8-1)7-9-3-6-11-7/h3,6,8H,1-2,4-5H2 |
InChI Key |
BKXLCMMXOWRLLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=CO2 |
Origin of Product |
United States |
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